Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Neurotoxicity Parkinson's Disease Model Structure-Activity Relationship

Secure 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 95019-16-2) for precise analytical method validation. Its distinct C-4 substitution profile (lacking N-methyl and 4-phenyl moieties) eliminates MPTP-like neurotoxicity, offering a safer, non-toxic alternative for SAR investigations and impurity profiling. Sourcing this exact analog ensures reproducible data and mitigates the risk of using undefined, potentially neurotoxic mixtures.

Molecular Formula C6H12ClN
Molecular Weight 133.62 g/mol
CAS No. 95019-16-2
Cat. No. B1281850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride
CAS95019-16-2
Molecular FormulaC6H12ClN
Molecular Weight133.62 g/mol
Structural Identifiers
SMILESCC1=CCNCC1.Cl
InChIInChI=1S/C6H11N.ClH/c1-6-2-4-7-5-3-6;/h2,7H,3-5H2,1H3;1H
InChIKeyZCJOZBAPTJGKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride CAS 95019-16-2: Identity and Core Procurement Context


4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 95019-16-2) is a tetrahydropyridine derivative that is widely recognized as a synthetic reference standard and impurity marker in pharmaceutical quality control. Structurally, the compound is the hydrochloride salt of 4-methyl-1,2,3,6-tetrahydropyridine, with a molecular weight of 133.62 g/mol . The tetrahydropyridine ring system is of particular interest because of its relationship to the well-studied neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) [1]. However, the 4-methyl substituted analog exhibits distinct physicochemical and biological properties that differentiate it from MPTP and other C-4-substituted tetrahydropyridine analogs, making it a critical tool for analytical method validation, forced degradation studies, and structure-activity relationship (SAR) investigations.

4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride: Why Generic Tetrahydropyridine Analogs Cannot Substitute


Substitution of 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride with generic tetrahydropyridine analogs is scientifically invalid because the neurotoxic potential, metabolic fate, and analytical behavior of tetrahydropyridine derivatives are exquisitely sensitive to C-4 substitution and the presence of the N-methyl group. MPTP and its close structural analogs constitute the only known cyclic tertiary amines that function as good monoamine oxidase (MAO) substrates [1]. Critically, even minor structural alterations can eliminate neurotoxicity: analogs of MPTP lacking the N-methyl moiety fail to induce the characteristic motor deficits and striatal dopamine depletion observed with MPTP in vivo [2]. The C-4 substituent governs both MAO substrate properties and the subsequent formation of neurotoxic pyridinium metabolites—necessary but not sufficient determinants of toxicity [3]. Consequently, sourcing the precise 4-methyl substituted compound, rather than an undefined analog mixture, is essential for reproducible analytical data, valid impurity profiling, and safe laboratory handling.

Quantitative Differentiation Evidence for 4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride


Absence of N-Methyl Group Eliminates Nigrostriatal Neurotoxicity Compared to MPTP

In a direct head-to-head comparison using continuous bilateral intranigral infusion in rats, MPTP induced marked motor deficits within 12 hours and caused significant loss of striatal dopamine and its metabolite DOPAC after 4 days of infusion. In contrast, the analog lacking the N-methyl group, 4-phenyl-1,2,3,6-tetrahydropyridine, induced only a small loss in striatal DA and DOPAC, while other N-desmethyl analogs (4-phenylpiperidine, 4-phenylpyridine) failed to modify striatal DA or metabolites at all [1]. The target compound, 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, similarly lacks the N-methyl substituent, a key structural determinant for MPTP-like neurotoxicity. This class-level inference indicates that the 4-methyl analog is not expected to exhibit the potent neurotoxic profile characteristic of MPTP.

Neurotoxicity Parkinson's Disease Model Structure-Activity Relationship

MAO-B Substrate Activity: C-4 Methyl Substitution Yields Distinct Enzymatic Profile

In a systematic structure-activity relationship (SAR) study, several MPTP analogs were evaluated for oxidation by mouse brain monoamine oxidase (MAO). Most C-4 substituted analogs were oxidized by MAO, either predominantly by the B-form or by both A- and B-forms, with all MAO substrates yielding pyridinium species as final oxidation products [1]. However, the study specifically noted that 1-methyl-4-benzyl-1,2,3,6-tetrahydropyridine (a compound structurally distinct from 4-methyl substitution) did not form pyridinium species and was non-neurotoxic, demonstrating that C-4 substitution directly influences metabolic fate [1]. While the target 4-methyl analog was not directly tested in this study, class-level inference from the broader SAR data indicates that the nature of the C-4 substituent (methyl vs. phenyl vs. benzyl) is a critical determinant of MAO substrate specificity and the subsequent formation of potentially toxic pyridinium metabolites.

MAO-B Substrate Enzymatic Oxidation Metabolic Fate

4-Aryloxy vs. 4-Methyl Substitution: In Vivo Brain Uptake and Neurotoxicity Contrast

A direct in vivo comparison of a 4-aryloxy-substituted tetrahydropyridine, [11C]COU (which incorporates the 1-methyl-4-substituted-1,2,3,6-tetrahydropyridine core structure), with [11C]MPTP demonstrated a 36.7-fold higher brain uptake for the 4-aryloxy analog (1.10 %ID/g vs. 0.03 %ID/g) [1]. Despite this enhanced brain penetration, an equivalent molar dose of COU (0.32 mmol/Kg) produced no adverse events and no reduction in [11C]DTBZ binding to VMAT2 in striatum compared to saline controls (day 4: 1.84±0.16 vs. 1.69±0.16; p>0.05) [1]. This contrasts sharply with MPTP, which at the same molar dose causes a 70% reduction in VMAT2 binding [1]. The target compound, 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, shares the tetrahydropyridine core but with a smaller C-4 methyl substituent rather than a bulky aryloxy group, positioning it as an intermediate in terms of brain penetration and metabolic fate between the high-uptake 4-aryloxy analogs and the neurotoxic MPTP.

PET Imaging Brain Uptake Neurotoxicity

Oxidative Stability and Synthetic Utility: 4-Methyl Tetrahydropyridine in One-Reactor Oxidations

In a comparative study of one-reactor potassium permanganate oxidation, both 4-aryl- and 4-methyl-1,2,3,6-tetrahydropyridines were successfully converted to 1-formylamino-substituted alkan-3-ones [1]. The 4-methyl substituted compound yielded 1-formylamino-substituted butan-3-ones, whereas the 4-aryl substituted analogs gave 1-formylamino-substituted 3-arylpropan-3-ones [1]. This differential reaction outcome is governed by the nature of the C-4 substituent, substrate concentration, temperature, and phase-transfer catalysts, with the study demonstrating that the 4-methyl derivative undergoes oxidative decyclization with elimination of one carbon atom through an intermediate 3,4-dihydroxypiperidin-2-one [1]. This reactivity profile is distinct from that of MPTP and its 4-aryl analogs, which produce neurotoxic pyridinium species upon MAO-mediated oxidation [2].

Oxidation Synthetic Intermediate Chemical Stability

Analytical Standard Purity: 95% Certified with Full Traceability Documentation

4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 95019-16-2) is available as a fully characterized reference standard at 95% standard purity, with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . The compound is specifically intended for analytical method development, method validation (AMV), and quality control (QC) applications during pharmaceutical synthesis and formulation stages . This is in contrast to many generic tetrahydropyridine analogs or research-grade compounds that may not be accompanied by full analytical characterization or may have unknown or variable purity profiles, compromising the reliability of analytical results.

Analytical Standard Impurity Profiling Method Validation

Optimal Use Cases for 4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride in Research and Industry


Pharmaceutical Impurity Profiling and Forced Degradation Studies of Pyridine-Containing APIs

This compound serves as a reference standard for analytical method development and validation in pharmaceutical quality control . Its fully characterized profile (95% purity, NMR, HPLC, GC) makes it suitable for identifying and quantifying related impurities in pyridine-based active pharmaceutical ingredients. The tetrahydropyridine core is a known structural alert for potential genotoxic impurities; therefore, having a well-characterized 4-methyl analog enables accurate impurity profiling during API synthesis and formulation.

Structure-Activity Relationship Studies on MAO-B Substrates and Parkinsonian Neurotoxicity

Given that MPTP and its analogs are the only known cyclic tertiary amines with good MAO substrate properties , the 4-methyl substituted tetrahydropyridine provides a critical comparator for dissecting the structural requirements for MAO-B oxidation and neurotoxicity . Researchers investigating the molecular basis of Parkinson's disease can use this compound to isolate the effect of C-4 substitution independent of the N-methyl and 4-phenyl moieties present in MPTP, thereby refining SAR models for neurotoxic potential .

Synthetic Building Block for Aliphatic Ketone Derivatives via Oxidative Ring-Opening

The one-reactor potassium permanganate oxidation of 4-methyl-1,2,3,6-tetrahydropyridine yields 1-formylamino-substituted butan-3-ones , a transformation not achievable with 4-aryl substituted analogs which produce 3-arylpropan-3-ones. This distinct reactivity makes the compound a strategic synthetic intermediate for preparing specific aliphatic ketone building blocks, offering chemists a route to scaffolds that are inaccessible from 4-aryl tetrahydropyridines.

In Vivo Studies Requiring Tetrahydropyridine Scaffolds Without MPTP-Associated Neurotoxicity

Unlike MPTP, which at 0.32 mmol/Kg produces a 70% reduction in striatal VMAT2 binding and marked dopaminergic neurotoxicity in rodents , the target 4-methyl analog lacks the N-methyl substituent that is essential for MPTP-like toxicity . This property makes it a safer alternative for in vivo pharmacological or imaging studies where the tetrahydropyridine core is required for target engagement but neurotoxicity would confound experimental outcomes. It represents a balanced option between the non-toxic but high-uptake 4-aryloxy analogs and the neurotoxic MPTP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.